Cas no 53718-26-6 (1,1,3,3-tetramethyl-2,3-dihydro-1H-inden-5-ol)

1,1,3,3-Tetramethyl-2,3-dihydro-1H-inden-5-ol is a substituted indane derivative characterized by its unique sterically hindered phenolic structure. This compound is of interest in organic synthesis and material science due to its stability and potential as an intermediate for antioxidants or UV stabilizers. The tetramethyl substitution enhances steric protection of the hydroxyl group, improving resistance to oxidative degradation. Its rigid indane framework contributes to thermal stability, making it suitable for high-performance applications. The compound’s solubility in common organic solvents facilitates its incorporation into polymer matrices or functional materials. Researchers value it for its balanced reactivity and potential utility in developing advanced additives with tailored properties.
1,1,3,3-tetramethyl-2,3-dihydro-1H-inden-5-ol structure
53718-26-6 structure
Product Name:1,1,3,3-tetramethyl-2,3-dihydro-1H-inden-5-ol
CAS No:53718-26-6
MF:C13H18O
MW:190.281424045563
CID:374388
PubChem ID:104567
Update Time:2025-05-24

1,1,3,3-tetramethyl-2,3-dihydro-1H-inden-5-ol Chemical and Physical Properties

Names and Identifiers

    • 1H-Inden-5-ol,2,3-dihydro-1,1,3,3-tetramethyl-
    • 1,1,3,3-tetramethyl-2H-inden-5-ol
    • 1,1,3,3-tetramethylindan-5-ol
    • 1,1,3,3-tetramethyl-2,3-dihydro-1H-inden-5-ol
    • 5-hydroxy-1,1,3,3-tetramethyl indane
    • NS00032820
    • 1,1,3,3-tetramethyl-5-hydroxyindane
    • DTXSID80201972
    • 53718-26-6
    • SCHEMBL9721391
    • Z1238572105
    • OJCRKGPORQMMRN-UHFFFAOYSA-N
    • 1,1,3,3-tetramethyl-5-indanol
    • 1,1,3,3-tetramethyl-5-hydroxy-indane
    • EINECS 258-715-0
    • EN300-123157
    • AKOS026253419
    • Inchi: 1S/C13H18O/c1-12(2)8-13(3,4)11-7-9(14)5-6-10(11)12/h5-7,14H,8H2,1-4H3
    • InChI Key: OJCRKGPORQMMRN-UHFFFAOYSA-N
    • SMILES: OC1C=CC2=C(C=1)C(C)(C)CC2(C)C

Computed Properties

  • Exact Mass: 190.13584
  • Monoisotopic Mass: 190.135765193g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 229
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • PSA: 20.23

1,1,3,3-tetramethyl-2,3-dihydro-1H-inden-5-ol Pricemore >>

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1,1,3,3-tetramethyl-2,3-dihydro-1H-inden-5-ol Related Literature

Additional information on 1,1,3,3-tetramethyl-2,3-dihydro-1H-inden-5-ol

1,1,3,3-Tetramethyl-2,3-Dihydro-1H-Inden-5-Ol: A Comprehensive Overview

The compound 1,1,3,3-tetramethyl-2,3-dihydro-1H-inden-5-ol (CAS No. 53718-26-6) is a fascinating organic molecule with a unique structure and diverse applications. This compound belongs to the class of indenols, which are bicyclic compounds with a fused cyclopentane and benzene ring system. The presence of four methyl groups at positions 1 and 3 of the indene ring gives it a highly substituted structure, while the hydroxyl group at position 5 imparts it with interesting chemical reactivity and biological activity.

Recent studies have highlighted the potential of indenols in various fields, including pharmaceuticals and materials science. For instance, researchers have explored the use of tetramethyl-indenols as intermediates in the synthesis of complex natural products. The hydroxyl group at position 5 plays a crucial role in these reactions, enabling the formation of diverse derivatives through oxidation, reduction, or substitution reactions. This makes CAS No. 53718-26-6 a valuable building block in organic synthesis.

The synthesis of 1,1,3,3-tetramethyl-2,3-dihydro-1H-inden-5-ol involves a multi-step process that typically starts with the preparation of the indene skeleton. One common approach is the Diels-Alder reaction between an appropriate diene and a dienophile followed by functionalization to introduce the methyl groups and hydroxyl group. Recent advancements in catalytic methods have made this synthesis more efficient and scalable.

In terms of applications, CAS No. 53718-26-6 has shown promise in the field of materials science as a precursor for advanced polymers and materials with unique electronic properties. Its rigid bicyclic structure contributes to thermal stability and mechanical strength when incorporated into polymer matrices. Additionally, its hydroxyl group can be utilized for further functionalization to tailor properties for specific applications.

From a biological standpoint, tetramethyl-indenols have been studied for their potential as antioxidants and anti-inflammatory agents. The hydroxyl group at position 5 is believed to contribute to these activities by acting as a hydrogen donor or through interactions with biological targets. Recent research has also explored its role in enzyme inhibition and its potential as a lead compound for drug development.

In conclusion, CAS No. 53718-26-6, or 1,1,3,3-tetramethyl-2,3-dihydro-1H-inden-5-ol, is a versatile compound with significant potential across multiple disciplines. Its unique structure and functional groups make it an attractive candidate for further research and development in areas ranging from organic synthesis to materials science and pharmacology.

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